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Introduction
Tebipenem pivoxil is an orally available carbapenem antibiotic.[1] It is a prodrug that is

converted in vivo to its active form, tebipenem.[2][3] Carbapenems are a critical class of β-

lactam antibiotics known for their broad-spectrum activity against multidrug-resistant (MDR)

Gram-negative bacteria.[2][4] Unlike other carbapenems which require intravenous

administration, tebipenem pivoxil hydrobromide (TBP-PI-HBr), an improved salt formulation, is

designed for oral use, offering a significant advantage in treating serious infections, potentially

avoiding hospitalization or facilitating earlier discharge.[2][4][5][6]

These notes provide an overview of the clinical research data and protocols associated with

the oral administration of tebipenem pivoxil, with a focus on its development for complicated

urinary tract infections (cUTI), including acute pyelonephritis (AP).

Mechanism of Action
Tebipenem pivoxil is the pivaloyloxymethyl ester prodrug of tebipenem.[7] After oral

administration, it is absorbed from the gastrointestinal tract and rapidly converted by esterases

in the intestinal mucosa to the active moiety, tebipenem.[8][9] Tebipenem exerts its

bactericidal effect by inhibiting bacterial cell wall synthesis.[5][8] It binds to penicillin-binding

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1682724?utm_src=pdf-interest
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://en.wikipedia.org/wiki/Tebipenem
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.00618-19
https://pmc.ncbi.nlm.nih.gov/articles/PMC6658774/
https://journals.asm.org/doi/10.1128/aac.00618-19
https://www.sperotherapeutics.com/pipeline/tebipenem-hbr
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.00618-19
https://www.sperotherapeutics.com/pipeline/tebipenem-hbr
https://clinicaltrials.eu/drug/tebipenem-pivoxil-hydrobromide/
https://www.geneonline.com/spero-accepts-gsks-66-million-to-save-its-rejected-antibiotic/
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://cdn.clinicaltrials.gov/large-docs/67/NCT03788967/Prot_000.pdf
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tebipenem-pivoxil
https://pubmed.ncbi.nlm.nih.gov/37191505/
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://clinicaltrials.eu/drug/tebipenem-pivoxil-hydrobromide/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tebipenem-pivoxil
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


proteins (PBPs), disrupting the formation of the peptidoglycan layer essential for bacterial cell

wall integrity, which leads to cell lysis and death.[8][10] Its carbapenem structure makes it

stable against hydrolysis by many β-lactamases, including extended-spectrum β-lactamases

(ESBLs).[2][8]
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Caption: Mechanism of action of Tebipenem Pivoxil HBr.

Pharmacokinetics (PK) and Pharmacodynamics
(PD)
Pharmacokinetic Profile
Tebipenem pivoxil HBr is characterized by rapid oral absorption and conversion to active

tebipenem.[2] The oral bioavailability is approximately 50-60%.[2]

Table 1: Pharmacokinetic Parameters of Tebipenem in Healthy Adults (Single and Multiple

Doses)
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Parameter
Single Ascending Dose
(SAD) Phase (Fasted)

Multiple Ascending Dose
(MAD) Phase (q8h)

Dose Range 100 mg - 900 mg[11] 300 mg & 600 mg[11]

Tmax (median) 0.5 - 1.5 hours[2][12] < 1 hour[2]

Half-life (t½) ~0.8 - 1.1 hours[12] ~1 hour[12]

AUC Increases with dose[12]

For 600mg dose, AUC was

>2x the AUC for 300mg

dose[2]

Cmax Increases with dose[12]

Dose-proportional on Day 1;

higher than dose-proportional

on Day 14[2]

Accumulation N/A
No accumulation observed

with q8h dosing[2][12]

Urinary Excretion
~55% to 60% of tebipenem

recovered in urine[12][13]

~57% (300mg) to 67%

(600mg) excreted in urine on

Day 1[14]

| Food Effect | Plasma concentrations comparable in fasted and fed states for 300mg and

600mg doses[2][11] | Not explicitly studied in MAD phase, but SAD suggests minimal effect at

clinical doses. |

Data compiled from studies in healthy adult subjects.[2][11][12]

Impact of Renal Impairment
As tebipenem is primarily cleared by the kidneys, renal function significantly impacts its

pharmacokinetics. A study in subjects with varying degrees of renal impairment demonstrated

increased tebipenem exposure as renal function declined.[15][16]

Table 2: Effect of Renal Impairment on Tebipenem Pharmacokinetics (Single 600 mg Dose)
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Renal
Function
Cohort

TBP Plasma
AUC Increase
(vs. Normal)

TBP Plasma
Cmax Increase
(vs. Normal)

Renal
Clearance
(CLR)

Key Finding

Mild Impairment 1.4-fold[15][16]
Up to 1.3-
fold[15][16]

Decreased

Plasma
exposure
increases as
renal function
declines.[15]

Moderate

Impairment

Up to 4.5-fold[15]

[16]

Up to 1.3-fold[15]

[16]

2.4 L/h (vs. 13.4

L/h in normal)

[15][16]

A dose reduction

may be

necessary for

patients with

CLcr ≤50

mL/min.[15][16]

Severe

Impairment

Up to 4.5-fold[15]

[16]

Up to 1.3-fold[15]

[16]
Decreased

A dose reduction

may be

necessary.[15]

[16]

| ESRD on Hemodialysis | ~7-fold increase in AUC and t½[15][16] | N/A | N/A | ~40% of

tebipenem is removed by a 4-hour hemodialysis session.[15][16] |

Data from a study evaluating a single 600 mg oral dose of TBP-PI-HBr.[15][16]

Pharmacodynamics
The pharmacokinetic-pharmacodynamic (PK-PD) index most associated with tebipenem
efficacy is the ratio of the free-drug plasma area under the concentration-time curve to the

minimum inhibitory concentration (AUC:MIC ratio).[17] In a neutropenic murine acute

pyelonephritis model, an AUC:MIC ratio of 26.2 was associated with net bacterial stasis, and a

ratio of 54.1 was linked to a 1-log10 CFU/g reduction in kidney tissue.[17]

Clinical Efficacy and Safety
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Tebipenem pivoxil HBr has been evaluated in large-scale, randomized, double-blind Phase 3

clinical trials for the treatment of cUTI and acute pyelonephritis.

Table 3: Summary of Pivotal Phase 3 Clinical Trial Outcomes for Tebipenem Pivoxil HBr

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial Name ADAPT-PO[18][19] PIVOT-PO[20][21]

Status Completed
Stopped early for
efficacy[4][20][21]

Patient Population
1372 hospitalized adults with

cUTI or AP[18]

1690 hospitalized adults with

cUTI or AP[21][22]

Treatment Arm
Oral Tebipenem Pivoxil HBr

(600 mg q8h)[18]

Oral Tebipenem Pivoxil HBr

(600 mg q6h)[21]

Comparator Arm IV Ertapenem (1 g q24h)[18]
IV Imipenem-Cilastatin (500

mg q6h)[20][21]

Treatment Duration
7 to 10 days (up to 14 for

bacteremia)[18]
7 to 10 days[20][21]

Primary Endpoint

Overall Response (Clinical

Cure + Microbiologic

Response) at Test-of-Cure

(Day 19)[18]

Overall Response (Clinical

Cure + Microbiologic

Eradication) at Test-of-Cure

(Day 17)[20][21]

Primary Endpoint Result

(Tebipenem)
58.8% (264/449)[18] 58.5% (261/446)[20]

Primary Endpoint Result

(Comparator)
61.6% (258/419)[18] 60.2% (291/483)[20]

Outcome

Non-inferiority demonstrated

(Difference: -3.3%; 95% CI,

-9.7 to 3.2)[18]

Non-inferiority demonstrated

(p=0.003)[20]

Clinical Cure Rate (at TOC) 93.1%[18][23][24] 93.5%[25]

Adverse Events (Tebipenem) 25.7%[18][23]
Not specified, similar safety

profile to comparator[25]

Adverse Events (Comparator) 25.6%[18][23]
Not specified, similar safety

profile[25]

| Most Common AEs | Mild diarrhea, headache[18][22][23] | Diarrhea, headache[22] |
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Experimental Protocols
Protocol: Phase 3 Non-Inferiority Trial for cUTI (Based
on PIVOT-PO)
This protocol outlines a typical Phase 3, randomized, double-blind, double-dummy study to

evaluate the efficacy and safety of oral tebipenem pivoxil HBr.

Objective: To demonstrate that oral TBP-PI-HBr is non-inferior to an IV carbapenem

comparator in treating hospitalized adults with cUTI or AP.[26]

Study Design: Randomized, double-blind, double-dummy, multicenter trial.[21][27]

Patient Population: Hospitalized adults (≥18 years) with a clinical diagnosis of cUTI or acute

pyelonephritis.[26]

Key Inclusion Criteria:

Signs and symptoms consistent with cUTI or AP.

Urinalysis indicative of infection (e.g., pyuria).

Urine culture at baseline showing ≥10^5 CFU/mL of a uropathogen.[20]

Key Exclusion Criteria:

Severe renal or hepatic impairment.[24]

Septic shock.[24]

Immunocompromised state.[24]

Known hypersensitivity to β-lactam antibiotics.

Randomization: Patients are randomized 1:1 to either the investigational or comparator arm.

[21]

Treatment Regimens:
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Arm A (Investigational): Oral TBP-PI-HBr 600 mg every 6 hours + IV placebo (dummy

infusion) every 6 hours.[21][22]

Arm B (Comparator): IV Imipenem-Cilastatin 500 mg every 6 hours + oral placebo (dummy

tablet) every 6 hours.[21][22]

Duration: 7 to 10 days.[21]

Assessments:

Screening/Baseline: Clinical assessment, vital signs, laboratory tests (hematology,

chemistry), urinalysis, and urine/blood cultures.

During Treatment: Monitor for clinical response and adverse events (AEs).

End-of-Treatment (EOT): Clinical assessment.

Test-of-Cure (TOC) Visit (e.g., Day 17-19): Primary efficacy endpoint assessment.

Includes clinical evaluation and repeat urine culture.[18][20]

Follow-up Visit (e.g., Day 28): Late follow-up for sustained clinical cure and safety.[20]

Primary Efficacy Endpoint: Overall response at the TOC visit, defined as a composite of

clinical cure (resolution of symptoms) and microbiological eradication (pathogen reduction in

urine culture).[21][26]

Statistical Analysis: The primary analysis is an assessment of non-inferiority between the two

treatment arms based on the difference in the primary endpoint rates, using a pre-specified

non-inferiority margin (e.g., 10% or 12.5%).[18][20]
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Caption: Workflow for a Phase 3 trial of oral Tebipenem HBr.

Protocol: Pharmacokinetic Study in Subjects with Renal
Impairment
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This protocol outlines a study to assess the impact of renal impairment on the single-dose

pharmacokinetics of tebipenem.

Objective: To evaluate the safety, tolerability, and pharmacokinetics of a single oral dose of

TBP-PI-HBr in subjects with varying degrees of renal function.[15]

Study Design: Open-label, parallel-group, single-dose study.

Study Population:

Cohort 1: Healthy subjects with normal renal function (e.g., CLcr > 80 mL/min).

Cohort 2: Mild renal impairment (e.g., CLcr 50-80 mL/min).

Cohort 3: Moderate renal impairment (e.g., CLcr 30-49 mL/min).

Cohort 4: Severe renal impairment (e.g., CLcr < 30 mL/min).

Cohort 5: End-stage renal disease (ESRD) requiring hemodialysis.[15][16]

Treatment: A single oral dose of TBP-PI-HBr (e.g., 600 mg) administered to all subjects.[15]

[16]

PK Sampling:

Serial blood samples collected at pre-dose and at specified time points post-dose (e.g.,

0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).

Urine collected over specified intervals to determine renal clearance.

For the ESRD cohort, PK sampling is conducted during both a non-dialysis period and a

period including a 4-hour hemodialysis session to assess drug clearance by dialysis.[15]

[16]

Analytical Method: Plasma and urine concentrations of tebipenem are quantified using a

validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

[15]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.02407-21
https://journals.asm.org/doi/10.1128/aac.02407-21
https://pubmed.ncbi.nlm.nih.gov/35420493/
https://journals.asm.org/doi/10.1128/aac.02407-21
https://pubmed.ncbi.nlm.nih.gov/35420493/
https://journals.asm.org/doi/10.1128/aac.02407-21
https://pubmed.ncbi.nlm.nih.gov/35420493/
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.02407-21
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PK Parameters: The following parameters are calculated using noncompartmental analysis:

AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), t½

(Half-life), CL/F (Apparent Total Body Clearance), and CLR (Renal Clearance).[15][16]

Safety Assessment: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory

tests throughout the study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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